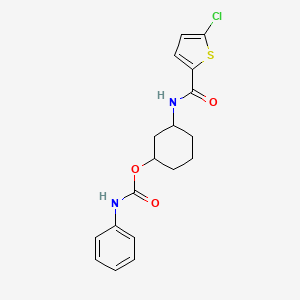![molecular formula C28H31N3O5 B2888921 2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-54-1](/img/structure/B2888921.png)
2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a benzene ring attached to it, making it an aromatic compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions such as condensation, substitution, and cyclization . The exact method would depend on the specific substituents present in the compound .Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzene ring and the pyrimidine ring, along with the various substituents attached to these rings .Chemical Reactions Analysis
Reactions involving pyrimidine derivatives can be quite diverse, depending on the specific substituents present. They may undergo reactions such as oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Biological Activity
This compound is part of a broader class of chemicals known for their antiviral, anti-inflammatory, and anticancer properties, among others. For instance, pyrimidine derivatives have been synthesized and evaluated for their biological activities, including antiviral effects against retroviruses and cytostatic properties in cell cultures (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). These compounds display significant inhibition of retrovirus replication, showcasing the potential therapeutic applications of pyrimidine derivatives in antiretroviral therapy.
Antioxidant and Radioprotective Activities
Pyrimidine derivatives have also been investigated for their antioxidant properties and potential radioprotective effects. A study synthesized and characterized a pyrimidine derivative, evaluating its in vitro antioxidant activity and in vivo radioprotection in a Drosophila melanogaster model. The treated flies showed reduced oxidative stress caused by ionizing e-beam radiation, indicating the compound's efficacy in mitigating radiation-induced damage (Mohan, Sarojini, Narayana, Sanjeev, & Sreepada, 2014).
Synthesis and Antitumor Activity
The synthesis of pyrimidine derivatives and their evaluation for antitumor activity is another area of significant research interest. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine and its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase highlights the compound's antitumor properties against specific cancer models (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Anti-inflammatory Properties
The anti-inflammatory properties of pyrimidine derivatives have been explored, showing potential therapeutic applications in treating inflammation-related disorders. For instance, novel thio-1,4-dihydropyrimidine-5-carboxylate derivatives have been synthesized and demonstrated potent anti-inflammatory activity in animal models, comparable to standard anti-inflammatory drugs (Lavanya, Maddila, Jonnalagadda, & Rao, 2013).
作用機序
Safety and Hazards
将来の方向性
The study of pyrimidine derivatives is a significant area of research in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals . Future research may focus on exploring new synthetic methods, studying their biological activity, and developing new applications for these compounds .
特性
IUPAC Name |
2-methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(4-phenylmethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5/c1-17(2)15-36-27(33)22-18(3)29-25-24(26(32)31(5)28(34)30(25)4)23(22)20-11-13-21(14-12-20)35-16-19-9-7-6-8-10-19/h6-14,17,23,29H,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSNDOSDNYBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate](/img/structure/B2888839.png)
![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide](/img/structure/B2888840.png)
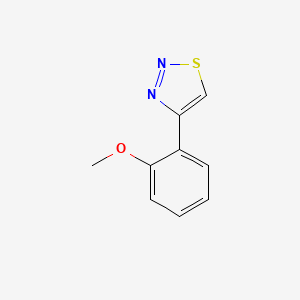
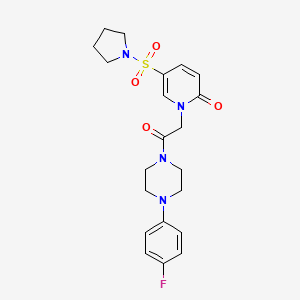
![ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2888844.png)
![N-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2888846.png)
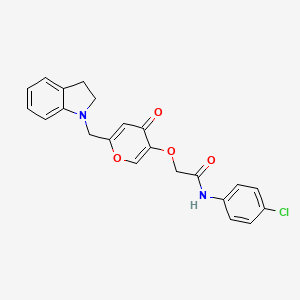
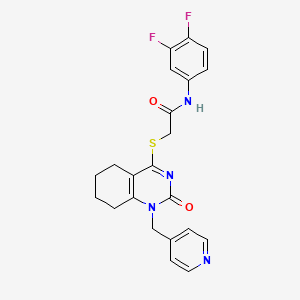
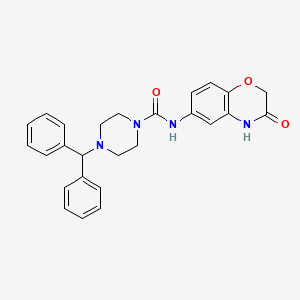
![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888852.png)
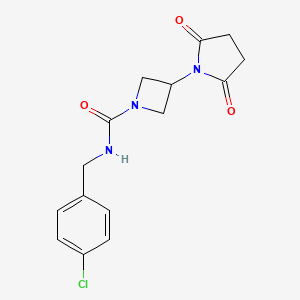
![3-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2888856.png)
![3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2888857.png)
